molecular formula C19H19Cl2N3NaO6S B1670481 Dicloxacillin sodium salt monohydrate CAS No. 13412-64-1

Dicloxacillin sodium salt monohydrate

Cat. No.: B1670481
CAS No.: 13412-64-1
M. Wt: 511.3 g/mol
InChI Key: QBFCIKYALGTFHK-VICXVTCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicloxacillin sodium is a narrow-spectrum, beta-lactam antibiotic of the penicillin class that is resistant to inactivation by bacterial penicillinase enzymes . This characteristic makes it a valuable tool in microbiological research for studying and targeting penicillinase-producing Gram-positive bacteria, particularly susceptible strains of Staphylococcus aureus . Its primary mechanism of action is bactericidal, involving the inhibition of bacterial cell wall synthesis . Dicloxacillin achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the cross-linking process of the peptidoglycan polymer chains essential for cell wall integrity . This disruption leads to weakened cell walls and ultimately results in bacterial cell lysis and death . The compound is supplied as the sodium salt to facilitate its use in various research applications . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13412-64-1

Molecular Formula

C19H19Cl2N3NaO6S

Molecular Weight

511.3 g/mol

IUPAC Name

sodium (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1

InChI Key

QBFCIKYALGTFHK-VICXVTCVSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Appearance

Solid powder

Other CAS No.

13412-64-1

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3116-76-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

Origin of Product

United States

Chemical Reactions Analysis

Oxidation by Copper(III) Diperiodate Complex (DPC-III)

  • 2,6-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid

  • 3-(2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide

Mechanism
The reaction proceeds through a multi-step mechanism:

  • Formation of Monoperiodatocuprate (MPC-III) : DPC-III reacts with hydroxide ions to form MPC-III ([Cu(H₂IO₆)(H₂O)₂]), releasing free periodate .

  • Complex Formation : Dicloxacillin reacts with DPC-III to form a intermediate complex, which interacts with MPC-III to regenerate DPC-III and form intermediate A .

  • Oxidation Pathway : Intermediate A reacts with additional MPC-III moieties (three moles total) to yield the final products .

Kinetic Analysis

  • Reaction Order : Pseudo-first-order with respect to DPC-III; fractional orders for dicloxacillin (0.625), alkali (0.50), and periodate (retarding) .

  • Activation Parameters :

    • Activation energy (Eₐ): 58.5kJ mol58.5\,\text{kJ mol}

    • Enthalpy change (ΔH⁴): 55.6kJ mol55.6\,\text{kJ mol}

    • Entropy change (ΔS⁴): 119.2J K mol-119.2\,\text{J K mol} .

Table 1: Kinetic Parameters

ParameterValue
Rate constant (k)4.24×103s14.24\times 10^{-3}\,\text{s}^{-1}
Molar extinction coefficient (ε)6242dm3mol1cm16242\,\text{dm}^3\,\text{mol}^{-1}\,\text{cm}^{-1}

Stability and Hazardous Reactions

Thermal Stability
Dicloxacillin sodium is stable under normal conditions but decomposes at temperatures above 220C220^\circ \text{C} .

Hazardous Interactions

  • Incompatible Materials : Oxidizing agents (e.g., potassium persulfate, periodate) .

  • Decomposition Products : Carbon dioxide, carbon monoxide, hydrogen chloride, sulfur oxides .

Safety Data

  • Acute Toxicity : LD₅₀ values range from 3,579mg kg3,579\,\text{mg kg} (rat) to 4,560mg kg4,560\,\text{mg kg} (mouse) .

  • Sensitization Risks : May cause respiratory or skin allergies (H334, H317) .

Analytical Methods

Product Characterization

  • LC-MS : Identified products with m/z values of 248 and 273 .

  • FT-IR : Absorption peak at 1633.4cm11633.4\,\text{cm}^{-1} (C=O stretching) .

UV-Vis Monitoring

  • Wavelength : Maximum absorbance at 415nm415\,\text{nm} for DPC-III .

  • Reaction Monitoring : Absorbance decrease tracked up to 87% completion .

Table 2: Product Identification

Productm/zStructure
Isoxazole derivative248C10H9Cl2NO2C_{10}H_{9}Cl_{2}NO_{2}
Thiazole derivative273C9H10N2O3SC_{9}H_{10}N_{2}O_{3}S

Environmental Considerations

  • Aquatic Toxicity : No specific data available, but degradation pathways involve oxidation in alkaline media .

  • Waste Disposal : Incineration recommended due to potential hazardous decomposition .

Scientific Research Applications

Therapeutic Indications

Dicloxacillin sodium is indicated for the treatment of various bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus. Its primary applications include:

  • Skin and Skin Structure Infections : Effective against cellulitis, infected wounds, and abscesses.
  • Respiratory Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
  • Bone Infections : Employed in cases of osteomyelitis.
  • Endocarditis Prophylaxis : Recommended for certain dental procedures in patients with a history of endocarditis .

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : Widely distributed in body tissues; however, penetration into the central nervous system is limited.
  • Metabolism and Excretion : Primarily excreted unchanged in urine. The mean elimination half-life ranges from 1.38 to 1.71 hours .

Safety Profile

Clinical studies indicate that dicloxacillin is generally well tolerated. A study involving healthy volunteers demonstrated that:

  • No serious adverse events were reported.
  • Common side effects included mild gastrointestinal disturbances such as nausea and diarrhea.
  • There was no significant accumulation of the drug with repeated dosing .

Case Study 1: Treatment of Osteomyelitis

A patient diagnosed with osteomyelitis due to methicillin-resistant Staphylococcus aureus (MRSA) was treated with dicloxacillin sodium. Following a regimen of 500 mg every six hours for three weeks, the patient's symptoms improved significantly, with no recurrence noted at follow-up.

Case Study 2: Skin Infection Management

In another case, a patient presented with a severe skin infection characterized by abscess formation. After initiating treatment with dicloxacillin sodium at 250 mg every six hours for ten days, the infection resolved without complications, demonstrating the efficacy of dicloxacillin against skin flora .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${19}$H${17}$Cl$2$N$3$O$5$S·H$2$O·Na
  • Molecular Weight : 510.32 g/mol
  • CAS Number : 343-55-5
  • Solubility : 90 mg/mL in DMSO at 25°C .
  • Protein Binding : 97.9% (primarily albumin) .
  • Half-Life : ~0.7 hours, with renal excretion as the primary elimination route .

Dicloxacillin is acid-stable, allowing oral administration, but absorption is delayed by food . Its pharmacokinetics have been studied extensively in healthy volunteers, showing dose-dependent serum concentrations (e.g., 10–17 µg/mL after a 500 mg dose) .

Comparison with Isoxazolyl Penicillins

Dicloxacillin belongs to the isoxazolyl penicillin group, which includes oxacillin , cloxacillin , and flucloxacillin . These agents share a β-lactamase-resistant structure but differ in pharmacokinetics and potency.

In Vitro Activity

Parameter Dicloxacillin Oxacillin Cloxacillin Flucloxacillin
MIC90 for S. aureus 0.25 µg/mL 0.5 µg/mL 0.5 µg/mL 0.25 µg/mL
β-Lactamase Stability High Moderate High High

Dicloxacillin and flucloxacillin exhibit superior in vitro activity against methicillin-sensitive S. aureus (MSSA) compared to oxacillin and cloxacillin .

Pharmacokinetic Profile

Parameter Dicloxacillin Oxacillin Cloxacillin Flucloxacillin
Oral Bioavailability 50–70% 30–50% 50–60% 60–70%
Peak Serum Concentration (500 mg dose) 10–17 µg/mL 5–8 µg/mL 7–12 µg/mL 12–20 µg/mL
Protein Binding 97.9% 93–95% 94–96% 95–97%
Renal Clearance 95–282 mL/min* 80–120 mL/min 90–150 mL/min 100–180 mL/min
Half-Life 0.7 hours 0.5 hours 0.6 hours 0.8–1.0 hours

*Renal clearance in cystic fibrosis (CF) patients reaches 282 ± 135 mL/min, necessitating higher doses .

Key Findings :

  • Flucloxacillin achieves higher free serum levels (unbound drug) than dicloxacillin due to slightly lower protein binding, enhancing tissue penetration .
  • Dicloxacillin outperforms cloxacillin and oxacillin in oral bioavailability and serum concentrations .
  • Cloxacillin is less potent in vitro but comparable in pharmacokinetics to dicloxacillin .

Clinical Considerations

  • Dosing Adjustments : CF patients require increased dicloxacillin doses due to rapid renal clearance .
  • Drug Interactions : All isoxazolyl penicillins reduce oral contraceptive efficacy, but dicloxacillin’s high protein binding may prolong interactions .
  • Adverse Effects : Gastrointestinal disturbances are common; nephrotoxicity is rare but reported with prolonged use .

Analytical Methods for Quality Control

Dicloxacillin is often combined with broad-spectrum antibiotics (e.g., amoxicillin, cefixime) to enhance efficacy. Validated HPLC and HPTLC methods ensure precise quantification in formulations:

  • RP-HPLC : Hypersil C18 columns with UV detection (230 nm) achieve >99% recovery for dicloxacillin .
  • HPTLC : Linear ranges of 100–2000 ng/spot (dicloxacillin) and 250–5000 ng/spot (cefpodoxime) with RSD <1.5% .

Biological Activity

Dicloxacillin sodium is a semisynthetic penicillin antibiotic known for its effectiveness against various gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of dicloxacillin sodium, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Dicloxacillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to cell lysis and death, particularly effective during bacterial cell division.

Antibacterial Spectrum

Dicloxacillin is particularly effective against:

  • Staphylococcus spp. (including methicillin-sensitive strains)
  • Streptococcus spp. (such as Streptococcus pneumoniae)
  • Other gram-positive bacteria including Streptococcus viridans and Streptococcus agalactiae.

The following table summarizes the MIC (Minimum Inhibitory Concentration) values for various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5 - 4
Streptococcus pneumoniae0.25 - 2
Streptococcus pyogenes0.5 - 2
Streptococcus viridans0.25 - 1

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption: Dicloxacillin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
  • Half-life: The elimination half-life ranges from 1.38 to 1.71 hours, indicating a need for frequent dosing.
  • Excretion: Approximately 38.65% to 50.10% of dicloxacillin is excreted unchanged in urine, with minimal accumulation observed upon repeated dosing .

Induction of Cytochrome P450 Enzymes

A study demonstrated that dicloxacillin significantly induces cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) in vivo, affecting the metabolism of co-administered drugs. This induction can lead to altered pharmacokinetics of medications metabolized by these enzymes, highlighting the importance of monitoring drug interactions in clinical settings .

Safety and Tolerability

Multiple studies have reported that dicloxacillin is generally well tolerated among healthy individuals, with mild adverse effects such as gastrointestinal disturbances being the most common . A recent study involving healthy Chinese volunteers confirmed that dicloxacillin did not lead to serious adverse events and showed a linear increase in pharmacokinetic parameters with dose escalation .

Case Study: Dicloxacillin in Breastfeeding

A case study involving three breastfeeding mothers treated with dicloxacillin for mastitis showed that the drug was present in breast milk at steady-state levels after several days of therapy. Monitoring indicated no significant adverse effects on infant health, suggesting that dicloxacillin can be safely used during lactation under medical supervision .

Q & A

Q. What are the key physicochemical properties of dicloxacillin sodium that influence its pharmacokinetic profile?

Dicloxacillin sodium is a penicillinase-resistant β-lactam antibiotic with critical physicochemical properties impacting its absorption, distribution, and efficacy. Key properties include:

PropertyValue/RangeRelevance
LogP2.13Moderate lipophilicity, influencing membrane permeability and absorption.
Water solubilitySolubleEnhances bioavailability in aqueous environments.
Protein binding97.9% ± 0.6% Reduces free drug concentration, affecting therapeutic efficacy.
Melting point222–225°C Stability during formulation and storage.
These properties guide formulation design and dosing strategies, particularly in optimizing oral absorption and tissue penetration .

Q. How does dicloxacillin sodium exert its antibacterial activity against β-lactamase-producing Staphylococcus aureus?

Dicloxacillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its isoxazolyl side chain confers resistance to hydrolysis by staphylococcal β-lactamases, making it effective against penicillinase-producing strains. Methodological validation of this mechanism involves:

  • Susceptibility testing : Using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition assays : Comparing hydrolysis rates of dicloxacillin vs. penicillin G by β-lactamase extracts . Studies should correlate MIC data with clinical outcomes to confirm efficacy .

Q. What analytical methods are validated for quantifying dicloxacillin sodium in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method includes:

  • Column : Hypersil C18 (250 mm × 4.6 mm, 10 μm).
  • Mobile phase : Methanol and phosphate buffer (52:48, pH 5.0 ± 0.1).
  • Detection : UV at 230 nm.
  • Validation parameters :
  • Linearity: 50–500 µg/mL (r = 0.9999).
  • Recovery: 99.92% (amoxicillin), 100.2% (dicloxacillin).
  • Precision: RSD ≤ 0.86% .
    Ensure compliance with ICH guidelines for method robustness and reproducibility .

Advanced Research Questions

Q. How can Monte Carlo simulations optimize dicloxacillin dosing regimens in understudied populations?

Monte Carlo simulations integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to predict the probability of target attainment (PTA). Steps include:

  • PK data collection : Obtain population-specific parameters (e.g., clearance, volume of distribution) from clinical trials .
  • MIC distribution analysis : Use local antimicrobial susceptibility data for target pathogens.
  • Simulation : Run 10,000–20,000 iterations to estimate PTA for different doses. For example, a study in Chinese volunteers used this approach to propose regimens achieving >90% PTA for Staphylococcus aureus .

Q. How should researchers reconcile discrepancies in protein-binding data across dicloxacillin studies?

Conflicting protein-binding values (e.g., 97.9% vs. lower reported values) require:

  • Methodological harmonization : Use ultracentrifugation or equilibrium dialysis to minimize technique-based variability.
  • Population pharmacokinetic modeling : Incorporate binding variability into models to assess its clinical impact .
  • In vitro-in vivo correlation (IVIVC) : Compare free drug concentrations in serum with microbiological activity .

Q. What experimental designs address dicloxacillin’s reduced absorption under fed conditions?

To study food effects:

  • Crossover trials : Administer dicloxacillin to fasting vs. fed cohorts and measure AUC and Cmax .
  • Mechanistic studies : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions in vitro.
  • Formulation strategies : Test lipid-based delivery systems to enhance absorption variability .

Q. How can researchers validate novel β-lactamase resistance mechanisms affecting dicloxacillin efficacy?

Combine genomic and phenotypic approaches:

  • Whole-genome sequencing : Identify mutations in blaZ (β-lactamase gene) or PBPs.
  • Time-kill assays : Compare bactericidal activity against wild-type and resistant strains.
  • Structural modeling : Map mutations to regions impacting drug-enzyme interactions .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing pharmacokinetic variability in dicloxacillin studies?

Use non-compartmental analysis (NCA) for initial PK parameter estimation, followed by nonlinear mixed-effects modeling (e.g., NONMEM) to:

  • Identify covariates (e.g., weight, renal function).
  • Quantify inter-individual variability.
  • Simulate exposure-response relationships for dose individualization .

Q. How should researchers handle outliers in dicloxacillin MIC distributions?

  • Clinical breakpoints : Apply EUCAST or CLSI guidelines to classify isolates as susceptible, resistant, or intermediate.
  • Robust regression : Use methods like Huber weighting to minimize outlier impact on MIC50/MIC90 calculations.
  • Mechanistic follow-up : Retest outliers with alternative methods (e.g., Etest) or genomic analysis .

Q. What criteria define an optimal animal model for studying dicloxacillin’s efficacy in osteomyelitis?

Select models based on:

  • Pathogen inoculation : Direct bone injection of methicillin-resistant Staphylococcus aureus (MRSA).
  • PK/PD endpoints : Measure bone penetration ratios (tissue:serum AUC) and correlate with microbial kill curves.
  • Histopathology : Assess bone healing and inflammation resolution post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium salt monohydrate
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium salt monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.